cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride
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Overview
Description
cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride: is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride typically involves the reduction of a precursor compound, such as cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester. The reduction process can be carried out using reagents like lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of complex molecules.
Biology:
- Potential applications in the study of enzyme interactions.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic properties.
- May serve as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
- cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester
- cis-(6-Amino-cyclohex-3-enyl)-methanol
Comparison:
- cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
- Compared to its ester counterpart, the hydrochloride form is more soluble in water, making it more suitable for certain applications.
- The presence of the hydrochloride group can also influence the compound’s stability and reactivity.
Properties
IUPAC Name |
[(1R,6S)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJCLXQPIIVMS-LEUCUCNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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